molecular formula C11H19N3O B3035194 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine CAS No. 303985-48-0

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine

Cat. No.: B3035194
CAS No.: 303985-48-0
M. Wt: 209.29 g/mol
InChI Key: QLUJCWSEFYIRLK-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine is a compound that features a piperazine ring substituted with a 3,5-dimethyl-4-isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine typically involves the formation of the isoxazole ring followed by its attachment to the piperazine moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under certain conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the isoxazole ring, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoxazole ring with the piperazine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-11(10(2)15-12-9)8-14-6-4-13(3)5-7-14/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUJCWSEFYIRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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